Tetrachlorocyclopentadiene
CAS No.: 695-77-2
Cat. No.: VC7994486
Molecular Formula: C5H2Cl4
Molecular Weight: 203.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 695-77-2 |
---|---|
Molecular Formula | C5H2Cl4 |
Molecular Weight | 203.9 g/mol |
IUPAC Name | 1,2,3,4-tetrachlorocyclopenta-1,3-diene |
Standard InChI | InChI=1S/C5H2Cl4/c6-2-1-3(7)5(9)4(2)8/h1H2 |
Standard InChI Key | RLKOAZNVJZJJFB-UHFFFAOYSA-N |
SMILES | C1C(=C(C(=C1Cl)Cl)Cl)Cl |
Canonical SMILES | C1C(=C(C(=C1Cl)Cl)Cl)Cl |
Introduction
Synthesis and Industrial Production
Chlorination Process
The industrial synthesis of tetrachlorocyclopentadiene involves a two-stage chlorination strategy, as detailed in patent CN101306980A . Dicyclopentadiene undergoes pyrolysis at 300–350°C to yield monocyclopentadiene, which is subsequently subjected to chlorination in dual reactors:
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Main Chlorination Tank: Operated at 180–600°C with continuous chlorine feed, this reactor produces crude tetrachlorocyclopentadiene.
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Secondary Chlorination Tank: Maintained at 20–150°C, it absorbs residual chlorine from the primary reactor, minimizing waste and enhancing yield .
Optimization and Yield
Post-chlorination, the crude product undergoes vacuum distillation (≤200°C) to achieve >98% purity, followed by inert gas bubbling to remove acidic byproducts. Patent data report yields of 93.6–95% based on initial dicyclopentadiene input, with scalability demonstrated through cyclic reactor switching .
Table 1: Synthesis Parameters from Patent Embodiments
Parameter | Example 1 | Example 2 |
---|---|---|
Pyrolysis Temperature | 300–350°C | 300–350°C |
Main Chlorination Temp | 200–400°C | 210–300°C |
Secondary Chlorination | 80–120°C | 80–150°C |
Final Purity | 98.5% | 98.8% |
Yield (Relative to DCPD) | 93.6% | 95% |
Reactivity and Functional Applications
While direct applications of tetrachlorocyclopentadiene are sparingly documented, its role as a precursor in organochlorine synthesis is inferred from analogous compounds. For instance, perchlorinated cyclopentadienes are known to participate in Diels-Alder reactions, forming hexachloronorbornene derivatives used in flame retardants . Further research is needed to elucidate its utility in agrochemical or pharmaceutical intermediates.
Toxicological and Environmental Considerations
Mutagenicity and Carcinogenicity
The U.S. Environmental Protection Agency (EPA) identifies tetrachlorocyclopentadiene as mutagenic in Escherichia coli K12 strains at concentrations of 10⁻⁵–10⁻³ M when activated by mouse hepatic homogenates . Notably, no carcinogenicity data exist for humans or animals, though its structural similarity to polychlorinated biphenyls (PCBs) warrants precautionary handling.
Table 2: Toxicity Profile from EPA Assessment
Endpoint | Data Availability | Key Findings |
---|---|---|
Oral RfD | Not Evaluated | — |
Inhalation RfC | Not Evaluated | — |
Mutagenicity (In Vitro) | Positive | E. coli K12 |
Carcinogenicity | Insufficient Data | — |
Regulatory Status
As of 2025, the EPA has not established reference doses (RfD/RfC) for tetrachlorocyclopentadiene, reflecting gaps in chronic exposure studies . Industrial emissions are likely regulated under generic guidelines for volatile organochlorines, though substance-specific protocols are advisable.
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